2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
Description
This compound features a biphenyl backbone substituted with a carboxylic acid group at position 2 and a carbamoyl group at position 2'. The carbamoyl moiety is further functionalized with a 4-[(E)-2-phenyldiazen-1-yl]phenyl group, introducing an azobenzene (diazenyl) unit.
Properties
IUPAC Name |
2-[2-[(4-phenyldiazenylphenyl)carbamoyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3/c30-25(23-12-6-4-10-21(23)22-11-5-7-13-24(22)26(31)32)27-18-14-16-20(17-15-18)29-28-19-8-2-1-3-9-19/h1-17H,(H,27,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSRIGRNGHUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001041247 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 2'-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001041247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-12-3 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 2'-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001041247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the phenyldiazenyl group. This can be achieved through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the phenyldiazenyl group. The carbamoyl group can be introduced through a reaction with phosgene or a similar reagent. Finally, the benzoic acid moiety is incorporated through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural Analog 1: 2′-(9H-Fluoren-4-ylcarbamoyl)-[1,1′-biphenyl]-2-carboxylic acid ()
- Molecular Formula: C27H19NO3
- Molecular Weight : 405.45 g/mol
- Key Features : Replaces the diazenylphenyl group with a 9H-fluoren-4-ylcarbamoyl substituent.
- Properties : The fluorene group enhances hydrophobicity and may improve binding to aromatic pockets in biological targets. This compound’s CAS numbers (27021-94-9, 27154-33-2) indicate its use as a synthetic intermediate or reference standard.
Structural Analog 2: ARC77 ()
- Structure : [((3-phenyl-1H-indazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid]
- Key Features : Substitutes the diazenylphenylcarbamoyl group with a 3-phenylindazole-methyl moiety.
- The indazole group may enhance metabolic stability compared to diazenyl derivatives .
Structural Analog 3: Piperidinyl/Alkyl-Substituted Biphenylcarboxylic Acids ()
- General Formula: 2'-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)alkylaminocarbonyl]-[1,1'-biphenyl]-2-carboxylic acid
- Key Features : Incorporates a piperidinyl or tetrahydropyridinyl group linked via an alkyl chain to the carbamoyl unit.
- Synthesis : Prepared via refluxing diphenic anhydride with amine intermediates, yielding salts with enhanced solubility for pharmacological testing .
- Activity : These derivatives are explored as enzyme inhibitors or receptor modulators due to their basic nitrogen atoms and conformational flexibility.
Structural Analog 4: Thiazole- and Pyrazole-Substituted Derivatives ()
- Examples :
Physicochemical and Pharmacological Comparison
Table 1: Comparative Properties of Biphenylcarboxylic Acid Derivatives
Key Observations:
- Molecular Weight : Derivatives range from 405–466 g/mol, with the target compound (estimated 433 g/mol) falling within this range.
- Substituent Effects :
- Pharmacological Potential: Angiotensin II receptor blockers (e.g., ARC77) highlight the therapeutic relevance of biphenylcarboxylic acid scaffolds .
Biological Activity
The compound 2'-({4-[(E)-2-phenyl-diazen-1-yl]phenyl}carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- An azo group (-N=N-) connecting two phenyl rings.
- A biphenyl structure which enhances its lipophilicity.
- A carboxylic acid moiety that may contribute to its biological activity through hydrogen bonding and solubility in biological systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, azobenzene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The azo group can also be photoresponsive, allowing for potential applications in photodynamic therapy.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of phenyl-substituted compounds. The presence of the biphenyl and carboxylic acid groups may enhance the interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.
Anticonvulsant Effects
Some derivatives of biphenyl compounds have been evaluated for anticonvulsant activity. The incorporation of specific substituents can significantly influence their pharmacological profile. For instance, modifications that enhance lipophilicity may improve central nervous system penetration, which is crucial for anticonvulsant activity.
The mechanisms by which 2'-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The compound might interact with various receptors (e.g., estrogen or androgen receptors), influencing cellular signaling pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
